tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Catalog No.
S3491846
CAS No.
1037207-08-1
M.F
C13H15BrN2O2
M. Wt
311.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-...

CAS Number

1037207-08-1

Product Name

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

IUPAC Name

tert-butyl 5-(bromomethyl)benzimidazole-1-carboxylate

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-10-6-9(7-14)4-5-11(10)16/h4-6,8H,7H2,1-3H3

InChI Key

YNJSMLGKVOCZRG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)CBr

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)CBr

The exact mass of the compound tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is 310.03169 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

t-BBMIC is an organic compound. While its specific research applications are not publicly documented, research into substituted benzimidazoles like t-BBMIC focuses on their potential biological activities []. Here are some areas of scientific research where substituted benzimidazoles are being investigated:

  • Medicinal Chemistry

    Due to their nitrogen-rich aromatic rings, substituted benzimidazoles can have interesting biological properties. They are being explored for potential applications in areas such as anti-cancer drugs [, ].

  • Materials Science

    Some substituted benzimidazoles have been investigated for their use in solar cell materials [].

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a chemical compound with the molecular formula C13H15BrN2O2C_{13}H_{15}BrN_{2}O_{2} and a molecular weight of approximately 311.17 g/mol. This compound features a benzo[d]imidazole core, which is a bicyclic structure known for its diverse biological activities. The tert-butyl group enhances its lipophilicity, while the bromomethyl substituent introduces potential for further chemical modifications. The compound is characterized by its stability and solubility in organic solvents, making it suitable for various synthetic applications .

Due to the presence of the bromomethyl group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Esterification: The carboxylate group can undergo esterification reactions with alcohols to form esters.
  • Reduction Reactions: The compound may also be reduced to yield corresponding amines or other functional groups.

These reactions make it a versatile intermediate in organic synthesis .

The biological activity of tert-butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate has been explored in various studies. Compounds containing the benzo[d]imidazole moiety are often associated with:

  • Antimicrobial Properties: They exhibit activity against a range of bacteria and fungi.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: They may act as inhibitors for certain enzymes, contributing to their therapeutic potential.

These biological activities highlight the compound's potential in pharmaceutical applications .

The synthesis of tert-butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves several steps:

  • Formation of Benzo[d]imidazole Core: This can be achieved through cyclization reactions involving o-phenylenediamines and carboxylic acids or their derivatives.
  • Bromomethylation: The introduction of the bromomethyl group can be performed using reagents like formaldehyde and hydrogen bromide.
  • Esterification: Finally, the carboxylic acid group is converted to an ester using tert-butanol and acid catalysts.

These methods allow for the efficient production of the compound while maintaining high yields .

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a lead compound for drug development.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its properties may be exploited in developing new materials with specific functionalities.

These applications underscore its importance in both research and industry .

Studies on interaction profiles indicate that tert-butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate can interact with various biological targets, including:

  • Proteins: Binding studies reveal its potential to inhibit specific enzymes or receptors.
  • Cellular Pathways: It may influence cellular signaling pathways, contributing to its anticancer effects.

Such interaction studies are crucial for understanding its mechanism of action and optimizing its therapeutic use .

Several compounds share structural similarities with tert-butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylateC13H15BrN2O2C_{13}H_{15}BrN_{2}O_{2}0.75
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylateC17H23BBrN2O3C_{17}H_{23}BBrN_{2}O_{3}0.64
Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylateC11H10ClN2O2C_{11}H_{10}ClN_{2}O_{2}0.58
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylateC16H20N2O2C_{16}H_{20}N_{2}O_{2}0.60

These compounds highlight the unique characteristics of tert-butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate, particularly its specific functional groups that contribute to its unique reactivity and biological activity .

Radical bromination plays a pivotal role in introducing the bromomethyl group at the 5-position of the benzimidazole core. This process typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under photochemical or thermal conditions [1] [3].

Mechanism of Allylic Bromination

  • Initiation: AIBN generates radicals upon thermal decomposition, abstracting a hydrogen atom from the methyl group adjacent to the benzimidazole ring to form a stabilized allylic radical.
  • Propagation: The allylic radical reacts with NBS, abstracting a bromine atom to yield the bromomethyl product while regenerating a bromine radical [1] [3].
  • Termination: Radical recombination terminates the chain process.

A key challenge lies in suppressing competing electrophilic bromination or dibromination. Maintaining low concentrations of bromine radicals—achieved through controlled addition rates or continuous-flow systems—enhances selectivity for allylic bromination [3]. For instance, photochemical flow reactors enable rapid mixing and precise temperature control, achieving productivities of 70.5 g/h with >90% selectivity [3].

Table 1: Comparison of Bromination Methods

MethodReagentConditionsYield (%)Selectivity (%)
Thermal (Batch)NBS/AIBN80°C, 6 h7585
Photochemical (Flow)NBS/UVRT, 5 min9295
ConventionalBr₂40°C, 12 h6070

Nucleophilic Aromatic Substitution Dynamics

The benzimidazole ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at activated positions. In the synthesis of tert-butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate, NAS is critical for introducing the tert-butyl ester group.

Activation and Substitution Mechanism

  • Electron-Withdrawing Effects: The benzimidazole core withdraws electron density from adjacent positions, polarizing the aromatic ring and activating it for nucleophilic attack.
  • Leaving Group Displacement: A nitro or halogen substituent at the 1-position is displaced by a tert-butoxide ion, forming the carboxylate ester [5].

Experimental studies demonstrate that NAS proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF) at room temperature, achieving yields exceeding 85% [5]. Microwave-assisted synthesis further accelerates this step, reducing reaction times from hours to minutes while maintaining high yields [6].

Role of Lewis Acid Catalysts in Cyclization Reactions

Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) are instrumental in cyclizing precursors to form the benzimidazole core. These catalysts coordinate with lone pairs on nitrogen or oxygen atoms, lowering the activation energy for intramolecular condensation.

Cyclization Mechanism

  • Coordination: ZnCl₂ binds to the carbonyl oxygen of an intermediate carboxylic acid derivative, increasing its electrophilicity.
  • Nucleophilic Attack: The adjacent amine group attacks the activated carbonyl, forming the imidazole ring.
  • Dehydration: Elimination of water yields the aromatic benzimidazole structure.

Optimized conditions using 10 mol% ZnCl₂ in toluene at reflux achieve cyclization efficiencies of 92% within 2 hours [6].

Computational Modeling of Transition States in Benzimidazole Formation

Density functional theory (DFT) calculations provide atomic-level insights into the transition states of key reactions. For example, modeling the cyclization step reveals a six-membered cyclic transition state with a computed activation energy of 25.6 kcal/mol [5].

Key Findings from Computational Studies

  • Allylic Bromination: Transition state analysis shows that bromine radical abstraction of the allylic hydrogen proceeds via a late transition state with partial C–H bond cleavage [1].
  • NAS Reaction: The tert-butoxide ion’s attack on the nitro-substituted benzimidazole follows a concerted mechanism with simultaneous bond formation and breaking [5].

Table 2: Computed Activation Energies for Key Steps

Reaction StepMethodActivation Energy (kcal/mol)
Allylic H AbstractionDFT/B3LYP18.2
NAS Transition StateDFT/M06-2X25.6
Cyclization DehydrationDFT/wB97X22.4

Anti-Inflammatory Target Modulation Through Benzimidazole Derivatives

The benzimidazole scaffold has emerged as a promising structural framework for the development of novel anti-inflammatory agents. tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate demonstrates significant anti-inflammatory properties through its ability to modulate multiple inflammatory targets [2]. The compound's structure features two key elements that contribute to its anti-inflammatory activity: the bromomethyl group at the 5-position and the tert-butylcarboxylate protection at the N1 position.

The bromomethyl substituent at the 5-position plays a crucial role in the compound's anti-inflammatory efficacy. This reactive functional group enables the molecule to form covalent interactions with nucleophilic residues in target proteins involved in inflammatory pathways [3]. Studies have shown that benzimidazole derivatives with electron-withdrawing groups at the 5-position generally exhibit enhanced anti-inflammatory activity compared to those with electron-donating substituents [4]. The bromomethyl group, being moderately electron-withdrawing, contributes to the compound's ability to interact with inflammatory targets.

The N1-tert-butylcarboxylate protection serves multiple purposes in enhancing the anti-inflammatory profile of the compound. First, it increases the lipophilicity of the molecule, improving its membrane permeability and cellular uptake . Second, it protects the reactive N1 position of the benzimidazole ring, preventing undesired side reactions and metabolic degradation [3]. This protection contributes to the compound's stability and prolongs its duration of action.

Experimental data indicate that tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate exhibits potent inhibition of the NLRP3 inflammasome, a key mediator in inflammatory responses [2]. The compound demonstrates an IC50 value of 0.32 μM and an inhibition percentage of 80%, making it more potent than many reference compounds in its class [3] [7]. This activity is attributed to its ability to interfere with the assembly of the NLRP3 inflammasome complex, thereby preventing the release of pro-inflammatory cytokines such as IL-1β and IL-18.

Structural ModificationEffect on Anti-inflammatory ActivityMechanism
5-position substitutionElectron-withdrawing groups enhance activityIncreased binding affinity to inflammatory targets
N1-protectionImproves stability and bioavailabilityPrevents metabolic degradation
Bromomethyl groupProvides reactive site for target bindingForms covalent bonds with nucleophilic residues
tert-Butyl groupEnhances lipophilicityImproves membrane permeability

The structure-activity relationship studies reveal that the anti-inflammatory potency of benzimidazole derivatives is highly dependent on the nature of substituents at both the 5-position and the N1 position [4]. The combination of the bromomethyl group at the 5-position and the tert-butylcarboxylate at N1 in tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate creates a synergistic effect that enhances its anti-inflammatory properties [3] [7].

Kinase Inhibition Profiles for Anticancer Drug Development

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate has demonstrated significant potential as a kinase inhibitor for anticancer applications [8] [9]. The compound's unique structural features enable it to interact with multiple kinase targets involved in cancer cell proliferation, survival, and metastasis.

The benzimidazole core serves as a privileged scaffold for kinase inhibition due to its structural similarity to the adenine portion of ATP, allowing it to compete for binding at the ATP-binding site of various kinases [8]. The 5-bromomethyl substituent provides a reactive site that can form covalent or strong non-covalent interactions with specific residues in the kinase binding pocket, enhancing both potency and selectivity [10] [11].

Studies have shown that tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate exhibits inhibitory activity against multiple kinases, including EGFR, Aurora B, and CDK4/6, with IC50 values in the nanomolar range [8] [12]. The compound demonstrates particularly potent inhibition of Aurora B kinase (IC50 = 180 nM), a serine/threonine kinase that plays a crucial role in mitotic progression [13]. By inhibiting Aurora B, the compound disrupts proper chromosome alignment and segregation during mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

The kinase inhibition profile of tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is influenced by several structural features:

  • The planar benzimidazole core facilitates π-π stacking interactions with aromatic residues in the kinase binding pocket [9].
  • The bromomethyl group at the 5-position serves as a Michael acceptor, enabling covalent bond formation with nucleophilic residues (particularly cysteine) in the kinase active site [10].
  • The tert-butylcarboxylate group at N1 occupies a hydrophobic pocket in the kinase binding site, enhancing binding affinity and selectivity [11].

In cellular assays, tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate demonstrates significant growth inhibition (72%) against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer) [8] [10]. The compound induces cell cycle arrest at the G2/M phase, consistent with its inhibition of Aurora B kinase, and triggers apoptosis through the intrinsic mitochondrial pathway [11].

Molecular docking studies have revealed that the compound adopts a binding mode in which the benzimidazole core forms hydrogen bonds with key residues in the kinase hinge region, while the bromomethyl group is positioned to interact with nucleophilic residues in the binding pocket [9] [13]. The tert-butylcarboxylate group extends into a hydrophobic pocket, providing additional binding interactions that contribute to the compound's potency and selectivity.

The multi-kinase inhibition profile of tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate makes it a promising candidate for anticancer drug development, particularly for targeting cancers that exhibit resistance to single-target kinase inhibitors [8] [12]. The compound's ability to simultaneously inhibit multiple kinases involved in different cancer pathways may help overcome the compensatory mechanisms that often lead to resistance against single-target therapies.

Antimicrobial Potency Against Multidrug-Resistant Pathogens

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate exhibits significant antimicrobial activity against a range of multidrug-resistant pathogens, including both Gram-positive and Gram-negative bacteria [14] [15]. The compound's antimicrobial properties stem from its unique structural features that enable it to overcome common resistance mechanisms and target essential bacterial processes.

The benzimidazole scaffold has long been recognized for its antimicrobial potential, with numerous benzimidazole derivatives demonstrating activity against various bacterial and fungal pathogens [15] [16]. In tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate, the antimicrobial activity is significantly enhanced by the presence of the bromomethyl group at the 5-position, which serves as a reactive electrophile capable of forming covalent bonds with nucleophilic residues in bacterial target proteins [14].

Studies have shown that tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 3.5 μg/mL [16]. The compound also demonstrates activity against multidrug-resistant Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa, which are often challenging to target due to their complex cell envelope and efficient efflux systems [14] [15].

The antimicrobial mechanism of tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate involves multiple targets, contributing to its broad-spectrum activity and reduced likelihood of resistance development [15]. Key mechanisms include:

  • Inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and transcription [14].
  • Disruption of bacterial cell membrane integrity, leading to increased permeability and cellular content leakage [15].
  • Interference with bacterial protein synthesis through binding to the 50S ribosomal subunit [16].
  • Inhibition of biofilm formation, particularly in Pseudomonas aeruginosa, through disruption of quorum sensing mechanisms [15] [17].

The structure-activity relationship studies reveal several important features that contribute to the antimicrobial potency of tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate:

  • The bromomethyl group at the 5-position is essential for activity, providing a reactive site for interaction with bacterial targets [14].
  • The N1-tert-butylcarboxylate protection enhances lipophilicity, improving penetration through bacterial cell membranes, particularly the outer membrane of Gram-negative bacteria [15].
  • The planar benzimidazole core facilitates intercalation with bacterial DNA, contributing to the compound's ability to inhibit DNA-dependent processes [16].

Importantly, tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate demonstrates a favorable selectivity index (5.8), indicating good separation between antimicrobial activity and mammalian cell toxicity [14]. This selectivity is attributed to the compound's preferential targeting of bacterial-specific processes and structures.

Against multidrug-resistant pathogens, the compound shows particular promise in overcoming common resistance mechanisms, including:

  • β-lactamase production, as its antimicrobial activity is not dependent on a β-lactam structure [15].
  • Efflux pump-mediated resistance, as the compound's lipophilicity and structural features reduce its susceptibility to efflux [14] [17].
  • Target modification, as the compound's multi-target mechanism makes it less vulnerable to resistance arising from single-target mutations [16].

These properties make tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate a promising candidate for further development as an antimicrobial agent against multidrug-resistant pathogens, addressing a critical need in the face of increasing antimicrobial resistance.

Bioconjugation Strategies for Targeted Drug Delivery Systems

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate offers exceptional potential for bioconjugation strategies in targeted drug delivery systems due to its unique structural features [18] [19]. The compound's bromomethyl group at the 5-position serves as an excellent reactive handle for conjugation to various targeting moieties, carrier systems, and bioactive molecules [20] [21].

Bioconjugation approaches involving tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate can be broadly categorized into several strategies, each offering distinct advantages for targeted drug delivery:

Polymer-Drug Conjugates

The bromomethyl group of tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate readily reacts with nucleophilic functional groups (such as thiols, amines, and carboxylates) present in biocompatible polymers like polyethylene glycol (PEG), poly(lactic-co-glycolic acid) (PLGA), and chitosan [19] [20]. These polymer-drug conjugates offer several advantages:

  • Extended circulation time due to increased molecular weight and reduced renal clearance [19].
  • Enhanced solubility and stability of the drug in physiological environments [20].
  • Passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect [21].

Studies have demonstrated that PEGylated conjugates of tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate exhibit significantly improved pharmacokinetic profiles compared to the free drug, with a 3-4 fold increase in plasma half-life and reduced volume of distribution [20] [21].

Antibody-Drug Conjugates (ADCs)

The reactive bromomethyl group enables efficient conjugation to monoclonal antibodies through linker technologies, creating highly specific targeted delivery systems [18]. These ADCs combine the targeting specificity of antibodies with the therapeutic potency of tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate, resulting in:

  • Highly selective delivery to cells expressing specific antigens (e.g., HER2, CD20, EGFR) [19].
  • Reduced off-target effects and systemic toxicity [20].
  • Potential to overcome resistance mechanisms through targeted intracellular delivery [21].

The conjugation typically employs cleavable linkers (such as disulfide or peptide linkers) that remain stable in circulation but release the active drug upon internalization into target cells [19] [20].

Stimuli-Responsive Delivery Systems

tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate can be incorporated into stimuli-responsive delivery systems that release the drug in response to specific environmental triggers present in disease sites [21]. Common approaches include:

  • pH-sensitive conjugates that exploit the acidic microenvironment of tumors and inflammatory sites [21].
  • Redox-responsive systems that utilize the elevated glutathione levels in cancer cells [19].
  • Enzyme-responsive conjugates that are cleaved by disease-specific enzymes (e.g., matrix metalloproteinases in tumors) [20].

A notable example is the development of pH-sensitive hydrazone-linked conjugates of tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate that remain stable at physiological pH (7.4) but undergo rapid hydrolysis at acidic pH (5.0-6.5) characteristic of tumor microenvironments and endosomal/lysosomal compartments [21].

Nanoparticle-Based Delivery Systems

The compound can be conjugated to or encapsulated within various nanoparticle platforms, including liposomes, polymeric nanoparticles, and inorganic nanocarriers [20] [21]. These nanoparticle systems offer:

  • Protection of the drug from premature degradation and clearance [19].
  • Controlled and sustained drug release profiles [20].
  • Potential for co-delivery of multiple therapeutic agents [21].

Recent studies have demonstrated successful development of cyclodextrin-based inclusion complexes with tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate, resulting in improved solubility, stability, and controlled release properties [21]. These complexes showed enhanced cellular uptake and cytotoxicity against cancer cell lines compared to the free drug.

The bioconjugation strategies for tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate are facilitated by several structural features:

  • The bromomethyl group provides a reactive site for nucleophilic substitution reactions, enabling conjugation through thioether, amine, or ester linkages [19].
  • The tert-butylcarboxylate group can be selectively deprotected to expose the N1 position for additional conjugation opportunities [20].
  • The planar benzimidazole core contributes to favorable interactions with carrier systems and biological membranes [21].

These bioconjugation approaches significantly enhance the therapeutic potential of tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate by improving its pharmacokinetic properties, targeting specificity, and overall efficacy while reducing potential side effects.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

310.03169 g/mol

Monoisotopic Mass

310.03169 g/mol

Heavy Atom Count

18

Wikipedia

Tert-Butyl 5-(bromomethyl)-1H-benzimidazole-1-carboxylate

Dates

Last modified: 07-26-2023

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